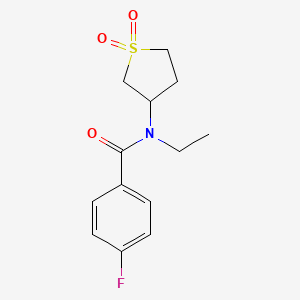![molecular formula C5H14ClN3O3S B2446016 2-[(ジメチルアミノスルホニミドイル)アミノ]酢酸メチル塩酸塩 CAS No. 2376726-66-6](/img/structure/B2446016.png)
2-[(ジメチルアミノスルホニミドイル)アミノ]酢酸メチル塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride is a chemical compound with a complex structure that includes a sulfonimidoyl group, an amino group, and a methyl ester
科学的研究の応用
Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonimidoyl groups into molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride typically involves the reaction of dimethylamine with a sulfonyl chloride derivative, followed by the addition of methyl chloroacetate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include steps such as purification through recrystallization or chromatography to achieve a high-purity product suitable for further applications.
化学反応の分析
Types of Reactions
Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines or alcohols. Substitution reactions could result in a variety of functionalized derivatives.
作用機序
The mechanism by which Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonimidoyl group can form strong interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic processes, depending on the specific application.
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonimidoyl derivatives and methyl esters, such as:
- Methyl 2-[(dimethylaminosulfonyl)amino]acetate
- Ethyl 2-[(dimethylaminosulfonimidoyl)amino]acetate
Uniqueness
Methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
methyl 2-[(dimethylaminosulfonimidoyl)amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O3S.ClH/c1-8(2)12(6,10)7-4-5(9)11-3;/h4H2,1-3H3,(H2,6,7,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXSAUBPZBFVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=N)(=O)NCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2445943.png)

![2-[4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2445945.png)
![N-methyl-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]sulfonyl}acetamide](/img/structure/B2445949.png)


![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2445952.png)


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis](/img/structure/B2445955.png)
